4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a benzyl group, a chloro-substituted phenyl group, and a thiol group. These structural elements contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzyl chloride with benzylhydrazine to form an intermediate, which is then cyclized with carbon disulfide and potassium hydroxide to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Cyclization: Acid or base catalysts under reflux conditions.
Major Products:
Oxidation: Disulfide derivatives.
Substitution: Various substituted triazole derivatives.
Cyclization: Polycyclic heterocycles.
Scientific Research Applications
4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, which are involved in critical biological processes.
Pathway Modulation: It can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
4-Benzyl-5-phenyl-4H-[1,2,4]triazole-3-thiol: Lacks the chloro substituent, which may affect its biological activity.
4-Benzyl-5-(4-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol: Contains a methyl group instead of a chloro group, leading to different chemical properties.
4-Benzyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol: The nitro group introduces additional reactivity and potential biological effects.
Uniqueness: The presence of the chloro substituent in 4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol enhances its reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
4-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-13-8-6-12(7-9-13)14-17-18-15(20)19(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCSGEGQJRCSDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23282-92-0 |
Source
|
Record name | 5-(4-Chlorophenyl)-2,4-dihydro-4-(phenylmethyl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23282-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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